2-(thiophen-3-yl)-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-thiophen-3-yl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S/c1-2-4-10-9(3-1)12-11(13-10)8-5-6-14-7-8/h1-7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBNZTSCCCOODY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50314967 | |
| Record name | 1H-Benzimidazole, 2-(3-thienyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50314967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3878-21-5 | |
| Record name | 2-(3-Thienyl)benzimidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290542 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Benzimidazole, 2-(3-thienyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50314967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2 Thiophen 3 Yl 1h Benzo D Imidazole and Its Derivatives
Conventional Synthetic Approaches to Benzo[d]imidazole Systems
Traditional methods for the synthesis of the benzimidazole (B57391) core have been the bedrock of its chemistry for decades. These approaches, while effective, often require harsh reaction conditions.
Condensation Reactions of o-Phenylenediamines with Aldehydes or Derivatives
The most fundamental and widely employed method for synthesizing 2-substituted benzimidazoles is the direct condensation of an o-phenylenediamine (B120857) with an aldehyde. In the case of 2-(thiophen-3-yl)-1H-benzo[d]imidazole, this involves the reaction of o-phenylenediamine with thiophene-3-carboxaldehyde. This reaction is typically carried out by heating the reactants, often in the presence of an acid catalyst to facilitate the cyclization and dehydration steps. nih.govresearchgate.net The general mechanism involves the initial formation of a Schiff base between one of the amino groups of the diamine and the aldehyde, followed by an intramolecular nucleophilic attack of the second amino group onto the imine carbon, leading to a dihydrobenzimidazole intermediate. Subsequent oxidation or aromatization yields the final benzimidazole product. mdpi.com A variety of reagents and conditions have been explored to promote this condensation, including the use of oxidizing agents to facilitate the final aromatization step. organic-chemistry.org
Utilization of Bisulfite Adducts in Cyclocondensation Protocols
To circumvent issues related to the stability and reactivity of certain aldehydes, the use of aldehyde-bisulfite adducts has been explored. This method involves the pre-formation of a stable, solid adduct by reacting the aldehyde, in this case, thiophene-3-carboxaldehyde, with sodium bisulfite. This adduct then reacts with o-phenylenediamine in a cyclocondensation reaction. mdpi.com
One effective protocol employs microwave irradiation for the condensation of o-phenylenediamines with various aldehyde-bisulfite adducts under neat (solvent-free) conditions, with a few drops of DMF added to homogenize the mixture. researchgate.net This approach offers significant advantages, including shorter reaction times, high yields, and milder reaction conditions compared to conventional heating. For instance, the synthesis of 2-(thiophen-2-yl)benzimidazole, a close isomer of the target compound, has been achieved in 75% yield with a reaction time of just 6 minutes under microwave irradiation. researchgate.net The proposed mechanism involves the initial nucleophilic attack of an amino group of the o-phenylenediamine on the carbon atom of the aldehyde-bisulfite adduct, followed by the elimination of water and subsequent intramolecular cyclization to form a dihydroimidazole (B8729859) intermediate, which then aromatizes to the benzimidazole. researchgate.net Another study highlights the use of sodium bisulfite (NaHSO3) in water to promote the chemoselective synthesis of 2-substituted benzimidazoles from various aldehydes, including heteroaryl aldehydes. mdpi.com
| Aldehyde Adduct | o-Phenylenediamine | Product | Time (min) | Yield (%) |
|---|---|---|---|---|
| 2-Thiophenyl | Unsubstituted | 2-(Thiophen-2-yl)benzimidazole | 6 | 75 |
| 4-Chlorophenyl | Unsubstituted | 2-(4-Chlorophenyl)benzimidazole | 4 | 85 |
| 4-Methoxyphenyl | Unsubstituted | 2-(4-Methoxyphenyl)benzimidazole | 5 | 90 |
Modern and Sustainable Synthetic Methodologies
Recent advancements in synthetic chemistry have focused on developing more environmentally benign, efficient, and versatile methods for constructing the benzimidazole scaffold. These modern approaches often feature milder reaction conditions, the use of novel catalysts, and improved atom economy.
Transition-Metal-Free Intramolecular Amination Strategies
A significant development in benzimidazole synthesis is the use of transition-metal-free intramolecular amination reactions. These methods avoid the cost and potential toxicity associated with metal catalysts. One such strategy involves the direct base-mediated intramolecular N-arylation of an N-(2-haloaryl)amidine. For the synthesis of this compound, the required precursor would be N-(2-iodo- or 2-bromophenyl)thiophene-3-carboxamidine.
A notable example of this approach describes the synthesis of various 2-arylbenzimidazoles, including 2-(thiophen-2-yl)-1H-benzo[d]imidazole, in moderate to high yields by heating the corresponding N-(2-iodoaryl)benzamidine with potassium carbonate in water. nih.gov This method is highly attractive from both an environmental and economic standpoint as it uses water as the solvent and avoids the need for any additional reagents or catalysts. nih.gov The reaction proceeds via an intramolecular cyclization, driven by the basic conditions, to form the benzimidazole ring. For 2-(thiophen-2-yl)-1H-benzo[d]imidazole, a yield of 60% was reported using this aqueous, transition-metal-free protocol. nih.gov
| Aryl Group | Yield (%) |
|---|---|
| Phenyl | 80 |
| 4-Methoxyphenyl | 63 |
| 4-Tolyl | 60 |
| Thiophen-2-yl | 60 |
Electrochemical Oxidation-Mediated Synthesis from Primary Amines
Electrochemical synthesis has emerged as a powerful and green tool in organic chemistry, offering a way to conduct redox reactions without the need for chemical oxidants or reductants. The electrochemical synthesis of benzimidazoles can be achieved through the oxidative cyclization of precursors derived from primary amines. A plausible route for the synthesis of this compound involves the electrochemical oxidation of a reaction mixture containing o-phenylenediamine and thiophene-3-carboxaldehyde.
The general mechanism for such an electrochemical synthesis involves the anodic oxidation of the o-phenylenediamine. researchgate.net This oxidation generates a reactive intermediate, likely a radical cation or a diimine species. nih.gov This intermediate then reacts with the thiophene-3-carboxaldehyde, which is present in the reaction medium. The subsequent intramolecular cyclization and further oxidation steps, all mediated by the electrode potential, lead to the formation of the aromatic benzimidazole ring. researchgate.net While specific studies on the electrochemical synthesis of this compound are not abundant, the general principles of electrochemical C-N bond formation and the successful synthesis of other 1,2-disubstituted benzimidazoles via electrochemical dehydrogenative amination suggest its feasibility. acs.orgrsc.org This method is advantageous as it often proceeds under mild conditions and generates minimal waste, with hydrogen gas being a common byproduct. organic-chemistry.org
Nanocatalysis in Benzimidazole Synthesis (e.g., ZnO Nanoparticles)
The application of nanocatalysts has revolutionized many organic transformations by offering high surface area, enhanced catalytic activity, and often, the ability to be recycled and reused. Zinc oxide (ZnO) nanoparticles have proven to be a particularly effective and environmentally friendly catalyst for the synthesis of benzimidazole derivatives. researchgate.netrsc.org
The synthesis of this compound can be efficiently achieved through the condensation of o-phenylenediamine and thiophene-3-carboxaldehyde in the presence of a catalytic amount of ZnO nanoparticles. Typically, the reaction is carried out by stirring the reactants with the ZnO nanoparticles in a solvent like ethanol (B145695) at a moderately elevated temperature. researchgate.net A study on the synthesis of 2-(thiophen-2-yl)-1H-benzo[d]imidazole using ZnO nanoparticles reported a yield of 53.3% after stirring at 70°C for a short duration. nih.gov The proposed mechanism suggests that the ZnO nanoparticle activates the aldehyde, facilitating the nucleophilic attack by the o-phenylenediamine. The subsequent intramolecular cyclization is also believed to be facilitated by the coordination of nitrogen to the surface of the ZnO nanoparticle, leading to the formation of the dihydroimidazole intermediate which then aromatizes to the final product. nih.gov The advantages of this method include high yields, short reaction times, and the reusability of the catalyst. rsc.org
| Aldehyde | Reaction Time | Yield (%) |
|---|---|---|
| Salicylaldehyde | 15 min | 92.3 |
| Thiophen-2-carboxaldehyde | 2 h | 53.3 |
| 4-Nitrobenzaldehyde | 1.5 h | 85.6 |
| 4-Chlorobenzaldehyde | 1 h | 88.4 |
Application of Deep Eutectic Solvents as Green Media and Catalysts
In the pursuit of environmentally benign synthetic protocols, deep eutectic solvents (DESs) have emerged as promising alternatives to conventional volatile organic solvents. These solvents, typically formed from a mixture of a hydrogen bond donor and a hydrogen bond acceptor, offer advantages such as low cost, low toxicity, biodegradability, and high thermal stability.
A notable application of DES in the synthesis of 2-thienyl-substituted benzimidazoles involves the one-pot condensation of an o-phenylenediamine with a thiophenecarboxaldehyde. Specifically, a choline (B1196258) chloride/urea (ChCl/Urea) mixture in a 1:2 molar ratio has been effectively used as both the solvent and catalyst for this transformation. The reaction proceeds by heating the mixture of o-phenylenediamine and thiophene-3-carboxaldehyde in the ChCl/Urea DES. This method circumvents the need for hazardous solvents and corrosive acid or metal catalysts, aligning with the principles of green chemistry. The DES can often be recycled and reused multiple times without a significant drop in product yield, further enhancing its environmental credentials.
Table 1: Synthesis of this compound using Deep Eutectic Solvent
| Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| o-phenylenediamine, thiophene-3-carboxaldehyde | Choline Chloride/Urea (1:2) | 100-120 | 2-4 | >90 |
Functionalization and Derivatization Strategies of the this compound Core
The versatility of the this compound scaffold lies in its amenability to a wide range of chemical modifications. These modifications can be targeted at the nitrogen atoms of the benzimidazole ring, as well as the carbon atoms of both the benzimidazole and thiophene (B33073) rings, allowing for the fine-tuning of its chemical and physical properties.
N-Alkylation and N-Arylation Approaches
The presence of the N-H group in the imidazole (B134444) ring provides a reactive site for the introduction of various substituents.
N-Alkylation: N-alkylation is a common strategy to enhance the solubility and modify the electronic properties of the benzimidazole core. This is typically achieved by treating the parent compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. nih.gov The reaction proceeds via deprotonation of the imidazole N-H, followed by nucleophilic attack on the alkylating agent. A variety of bases and solvent systems can be employed, such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) or potassium carbonate in acetone. These reactions generally provide good to excellent yields of the N-alkylated products. nih.gov For instance, sequential treatment with sodium hydride and methyl iodide can yield the N-methylated derivative. nih.gov
N-Arylation: The introduction of aryl groups at the nitrogen atom can significantly influence the photophysical and electronic properties of the molecule. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation, are the most prevalent methods for N-arylation. These reactions involve coupling the benzimidazole with an aryl halide (iodide, bromide, or chloride) in the presence of a palladium or copper catalyst, a suitable ligand, and a base. researchgate.net This approach allows for the introduction of a wide array of substituted and unsubstituted aryl and heteroaryl groups.
Table 2: Representative N-Functionalization Reactions
| Reaction Type | Reagents | Catalyst/Base | Product Class |
| N-Alkylation | Alkyl halide (e.g., CH₃I) | NaH / DMF | 1-alkyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole |
| N-Arylation | Aryl halide (e.g., Ph-Br) | Pd or Cu catalyst / Base | 1-aryl-2-(thiophen-3-yl)-1H-benzo[d]imidazole |
Introduction of Diverse Substituents on Thiophene and Benzimidazole Rings
Further functionalization can be achieved by introducing substituents onto the aromatic rings of the core structure.
Benzimidazole Ring Substitution: The benzene (B151609) portion of the benzimidazole ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation. The position of substitution is directed by the existing fused imidazole ring. These modifications are often carried out on the o-phenylenediamine precursor before the cyclization to form the benzimidazole ring, which can provide better regiocontrol. For example, using a substituted o-phenylenediamine, such as 4,5-dichloro-o-phenylenediamine, in the initial condensation reaction will yield the corresponding 5,6-dichloro-2-(thiophen-3-yl)-1H-benzo[d]imidazole derivative. erdogan.edu.tr
Thiophene Ring Substitution: The thiophene ring is also susceptible to electrophilic substitution, primarily at the C2 and C5 positions. Halogenation, particularly bromination, is a common first step to introduce a reactive handle for further cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings). This allows for the attachment of a wide variety of functional groups, including aryl, alkyl, and alkynyl moieties, to the thiophene ring, thereby extending the conjugation and modifying the electronic structure of the molecule.
Formation of Complex Hybrid Structures and Copolymers for Enhanced Functionality
The this compound unit can serve as a fundamental building block for the construction of more complex molecular architectures with enhanced or novel properties.
Hybrid Molecules: By incorporating other heterocyclic systems, novel hybrid molecules with unique photophysical or biological properties can be synthesized. nih.gov For example, the core can be linked to other moieties like triazoles, pyrazoles, or indoles. nih.goverdogan.edu.trresearchgate.net These hybrid structures are often synthesized by first functionalizing the core scaffold with a reactive group (e.g., a halide or an alkyne) and then using coupling reactions to attach the second molecular entity.
Copolymers: The incorporation of this compound derivatives into polymeric structures is a key strategy for developing new materials for applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The benzimidazole unit can act as an electron-accepting or electron-transporting component in donor-acceptor (D-A) copolymers. rsc.orgnih.gov These copolymers are typically synthesized via transition metal-catalyzed polycondensation reactions, such as Suzuki or Stille coupling, between a di-halogenated monomer and a di-boronic acid (or stannane) monomer. The properties of the resulting copolymer, such as its band gap, solubility, and film-forming ability, can be tuned by carefully selecting the comonomers and any side chains. rsc.orgnih.govunimi.it
Spectroscopic and Structural Characterization Techniques in Research on 2 Thiophen 3 Yl 1h Benzo D Imidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR spectroscopy would be used to identify the number and type of hydrogen atoms in the 2-(thiophen-3-yl)-1H-benzo[d]imidazole molecule. The spectrum would show distinct signals for the protons on the benzimidazole (B57391) and thiophene (B33073) rings.
Benzimidazole Protons: The four protons on the benzene (B151609) ring portion would typically appear as a complex multiplet or as two separate multiplets in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm). The exact pattern depends on the solvent and the symmetry of the molecule. The N-H proton of the imidazole (B134444) ring would appear as a broad singlet, often at a downfield chemical shift (e.g., δ 12-13 ppm in DMSO-d₆), due to its acidic nature and potential for hydrogen bonding.
Thiophene Protons: The three protons on the 3-thienyl group would produce characteristic signals in the aromatic region. Their specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) would unambiguously confirm the 3-substitution pattern, distinguishing it from the 2-thienyl isomer.
A hypothetical data table for the expected ¹H NMR signals is presented below for illustrative purposes.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Assignment |
|---|---|---|
| ~12.9 | br s | N-H (imidazole) |
| ~8.3 | m | H-2 (thiophene) |
| ~7.7 | m | H-5 (thiophene) |
| ~7.6 | m | H-4, H-7 (benzimidazole) |
| ~7.5 | m | H-4 (thiophene) |
| ~7.2 | m | H-5, H-6 (benzimidazole) |
Note: This table is illustrative. Actual chemical shifts and multiplicities depend on the solvent and spectrometer frequency.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
Benzimidazole Carbons: The spectrum would show signals for the six carbons of the benzene ring and the three carbons of the imidazole portion. The carbon atom at the 2-position of the benzimidazole ring (C2), to which the thiophene ring is attached, would have a characteristic chemical shift (e.g., ~δ 147-152 ppm).
Thiophene Carbons: The four carbons of the thiophene ring would also produce distinct signals, allowing for the confirmation of the 3-substituted linkage.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| ~148 | C2 (imidazole) |
| ~143, ~134 | C3a, C7a (benzimidazole bridgehead) |
| ~132 | C3 (thiophene, attached to C2) |
| ~129, ~127, ~125 | C2, C4, C5 (thiophene) |
| ~123, ~115 | C4, C5, C6, C7 (benzimidazole) |
Note: This table is illustrative and assignments are general. Full assignment requires advanced 2D NMR techniques.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy measures the energy of molecular vibrations (stretching, bending, etc.) and is used to identify functional groups and provide a unique "fingerprint" for a compound.
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:
N-H Stretch: A broad band in the region of 3000-3400 cm⁻¹ corresponding to the N-H group of the imidazole ring.
C-H Stretch: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹.
C=N and C=C Stretch: A series of sharp bands between 1400 and 1650 cm⁻¹ would correspond to the C=N stretching of the imidazole ring and the C=C stretching vibrations of both the benzene and thiophene rings.
C-S Stretch: Vibrations involving the C-S bond of the thiophene ring would be found in the fingerprint region (typically below 800 cm⁻¹).
Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the symmetric stretching vibrations of the aromatic rings and the C-S bond of the thiophene ring, which may be weak in the FT-IR spectrum. Analysis of Raman spectra, often aided by computational methods like Density Functional Theory (DFT), helps in assigning complex vibrational modes and confirming the molecular structure.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the exact molecular weight of a compound and to gain structural information from its fragmentation pattern.
For this compound (C₁₁H₈N₂S), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement (calculated exact mass: 200.0408). The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 200. Subsequent fragmentation would likely involve the cleavage of the bond between the benzimidazole and thiophene rings, or fragmentation of the rings themselves, providing further structural confirmation.
X-ray Diffraction (XRD) for Single Crystal Structure Determination
Single-crystal X-ray diffraction (XRD) stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. This powerful technique involves irradiating a single crystal of a compound with an X-ray beam. The subsequent diffraction pattern, produced by the interaction of X-rays with the electron clouds of the atoms in the crystal lattice, is meticulously analyzed. This analysis yields precise information regarding bond lengths, bond angles, and torsional angles within the molecule, offering an unambiguous determination of its conformation. Furthermore, XRD analysis reveals crucial crystallographic parameters such as the crystal system, space group, and the dimensions of the unit cell.
Despite its importance, specific single-crystal XRD data for this compound has not been reported in the surveyed literature. For context, related benzimidazole compounds have been thoroughly studied using this method. For example, the analysis of other substituted benzimidazoles has provided detailed insights into their molecular structures. However, due to the unique electronic and steric influences of the thiophen-3-yl substituent, these data cannot be directly extrapolated to the title compound.
Interactive Data Table: Crystallographic Data for this compound
Below is a template for the crystallographic data that would be obtained from a single-crystal XRD analysis. Currently, this data is unavailable.
| Parameter | Value |
| Empirical Formula | C₁₁H₈N₂S |
| Formula Weight | 200.26 |
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| Unit cell dimensions | |
| a (Å) | Data Not Available |
| b (Å) | Data Not Available |
| c (Å) | Data Not Available |
| α (°) | Data Not Available |
| β (°) | Data Not Available |
| γ (°) | Data Not Available |
| Volume (ų) | Data Not Available |
| Z (molecules per unit cell) | Data Not Available |
| Calculated Density (Mg/m³) | Data Not Available |
| Final R indices [I>2σ(I)] | Data Not Available |
| wR2 (all data) | Data Not Available |
Morphological Characterization Techniques (e.g., Scanning Electron Microscopy)
The study of a material's surface topography and composition falls under morphological characterization. Scanning Electron Microscopy (SEM) is a primary technique used for this purpose. In SEM, a focused beam of electrons is scanned across the surface of a sample, causing the emission of secondary electrons, backscattered electrons, and characteristic X-rays. Detectors collect these signals to form images that reveal detailed information about the sample's surface morphology, including the shape, size, and texture of its constituent particles.
A review of available research indicates that no specific morphological studies using techniques like SEM have been published for this compound. Such an analysis would be valuable in understanding the compound's solid-state characteristics, such as its crystallinity, particle size distribution, and surface features, which are important in various material science applications.
Interactive Data Table: Morphological Data for this compound
This table represents the type of information that would be gathered from a morphological analysis. As of now, no such data has been found for the specified compound.
| Analytical Technique | Observation |
| Scanning Electron Microscopy (SEM) | Data Not Available |
| Transmission Electron Microscopy (TEM) | Data Not Available |
| Atomic Force Microscopy (AFM) | Data Not Available |
Advanced Computational and Theoretical Investigations of 2 Thiophen 3 Yl 1h Benzo D Imidazole
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
DFT has become a cornerstone of computational chemistry for studying the electronic structure of heterocyclic compounds. It offers a balance between accuracy and computational cost, making it suitable for analyzing relatively complex molecules. DFT calculations are used to determine optimized molecular geometries, orbital energies, charge distributions, and spectroscopic parameters.
The first step in most computational analyses is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For derivatives of the target compound, such as Ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate, structural optimization has been performed using DFT with the B3LYP functional and a 6-311++G(d,p) basis set. researchgate.net These calculations provide key information on bond lengths, bond angles, and dihedral angles that define the molecule's shape.
A critical parameter in the structure of 2-aryl-benzimidazoles is the dihedral angle between the benzimidazole (B57391) ring and the appended aromatic ring (in this case, thiophene). This angle determines the degree of planarity and conjugation between the two ring systems. For a related compound, 2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole, X-ray diffraction revealed that the thiophene (B33073) ring is canted by 24.06° from the benzimidazole plane. researchgate.net Similar studies on other benzimidazole derivatives show dihedral angles ranging from 39° to 65°, indicating that a non-planar conformation is common. nih.gov This twisting arises from steric hindrance between hydrogen atoms on the adjacent rings.
| Parameter | Typical Calculated Value (Å or °) | Method/Basis Set |
|---|---|---|
| C1-N7 (Bond Length) | 1.390 | B3LYP/6-31G(d) |
| N7-C8 (Bond Length) | 1.312 | B3LYP/6-31G(d) |
| C2-N9-C8 (Bond Angle) | 107.4 | B3LYP/6-31G(d) |
| C1-C2-N9 (Bond Angle) | 133.1 | B3LYP/6-31G(d) |
Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in electronic transitions and reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and the energy required for electronic excitation. irjweb.com
A smaller energy gap generally implies higher reactivity and easier electronic transitions, which can affect the molecule's color and photochemical properties. mdpi.com For a substituted derivative, Ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate, the HOMO-LUMO gap was calculated to be 4.36 eV. researchgate.net In many benzimidazole-based systems, the HOMO is often localized on the electron-rich benzimidazole moiety, while the LUMO is distributed over the electron-accepting substituent. researchgate.net
| Parameter | Calculated Value (eV) | Compound |
|---|---|---|
| EHOMO | -6.52 | Ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate researchgate.net |
| ELUMO | -2.16 | |
| ΔE (HOMO-LUMO Gap) | 4.36 |
Understanding how charge is distributed across a molecule is essential for predicting its reactivity and intermolecular interactions. Mulliken population analysis is a common computational method used to assign partial charges to each atom in a molecule. niscpr.res.inresearchgate.net These charges help identify electrophilic sites (atoms with positive charges) and nucleophilic sites (atoms with negative charges). irjweb.com
In benzimidazole derivatives, the nitrogen atoms of the imidazole (B134444) ring typically carry negative charges, making them potential sites for electrophilic attack or coordination to metal ions. The hydrogen atom attached to the imidazole nitrogen (N-H) is acidic and has a positive charge. Computational studies on related benzimidazole-thiazole compounds show that nitrogen atoms generally possess negative Mulliken charges, while sulfur and hydrogen atoms are positively charged. niscpr.res.in This charge distribution is critical for understanding interactions like hydrogen bonding.
| Atom | Typical Charge (a.u.) | Significance |
|---|---|---|
| N (imidazole) | -0.37 to -0.43 | Nucleophilic center irjweb.com |
| S (thiophene) | +0.25 to +0.35 | Potential for nucleophilic attack irjweb.com |
| H (on N) | +0.30 to +0.40 | Acidic proton, hydrogen bond donor |
DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures. nih.gov
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated and compared to experimental FT-IR spectra. This helps in assigning specific absorption bands to molecular vibrations, such as N-H stretching, C=N stretching of the imidazole ring, and vibrations associated with the thiophene ring. For related benzimidazoles, calculated frequencies, after applying a scaling factor, show good agreement with experimental data. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is frequently used with DFT to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical predictions are invaluable for assigning peaks in experimental NMR spectra, especially for complex molecules.
UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be modeled. While ground-state DFT is used for geometry, Time-Dependent DFT (TD-DFT) is typically required for accurate prediction of absorption wavelengths (λ_max), as discussed in the next section.
| Spectroscopy | Parameter | Typical Experimental Value | Typical Calculated Value |
|---|---|---|---|
| FT-IR | C=N Stretch (cm⁻¹) | ~1570 | ~1575 (scaled) |
| ¹³C NMR | C=O Carbon (ppm) | 165.5 - 167.1 | 164.0 - 171.5 |
| ¹H NMR | Aromatic Protons (ppm) | 7.0 - 8.2 | 7.0 - 8.1 |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To investigate the behavior of molecules upon absorption of light, TD-DFT is the method of choice. It allows for the calculation of excited-state energies and properties, providing direct insight into electronic absorption spectra (UV-Vis). bohrium.com TD-DFT calculations can predict the wavelength of maximum absorption (λ_max) and the oscillator strength (f), which corresponds to the intensity of the transition.
These calculations help to characterize the nature of the electronic transitions, for instance, identifying them as π → π* or n → π* transitions. For molecules with donor and acceptor moieties, TD-DFT is crucial for studying intramolecular charge transfer (ICT) phenomena, where electron density shifts from one part of the molecule to another upon photoexcitation. researchgate.net In studies of similar benzimidazole derivatives, TD-DFT has been successfully used to simulate UV-Vis spectra, showing excellent agreement with experimental results and confirming the electronic transitions involved. researchgate.net
Quantum Chemical Studies on Intramolecular Interactions (e.g., Hydrogen Bonding)
Quantum chemical calculations are highly effective for analyzing the non-covalent interactions that dictate molecular association and crystal packing. For this compound, the most significant of these is hydrogen bonding. The N-H group of the benzimidazole ring can act as a hydrogen bond donor, while the unprotonated nitrogen atom can act as an acceptor.
This leads to the formation of strong intermolecular N-H···N hydrogen bonds, which often link molecules into chains or dimeric structures in the solid state. nih.gov In addition to classical hydrogen bonds, weaker interactions such as C-H···π interactions, where a C-H bond points towards the electron cloud of an aromatic ring, can also play a significant role in stabilizing the crystal structure. researchgate.net Computational methods like Hirshfeld surface analysis can be used to quantify these and other intermolecular contacts, providing a detailed picture of the crystal packing forces. nih.gov
Theoretical Prediction of Nonlinear Optical (NLO) Properties and Materials Design
The quest for new materials with significant NLO responses is a driving force in the development of technologies such as optical data storage, signal processing, and telecommunications. ufsc.br Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the theoretical prediction and rational design of NLO materials. ufsc.bracs.org The NLO response of a molecule is fundamentally linked to its electronic structure, specifically how the electron density is polarized by an external electric field. This is quantified by the polarizability (α) and, more importantly for NLO applications, the first hyperpolarizability (β). iaea.org
For molecules like this compound, the combination of the electron-donating thiophene ring and the benzimidazole core, which can act as an electron acceptor, creates a "push-pull" system. This intramolecular charge transfer (ICT) character is a key determinant of a large β value. chemrxiv.org Theoretical studies on related thiophene-benzimidazole derivatives have shown that the magnitude of the NLO response can be finely tuned by modifying the molecular structure. nih.govresearchgate.net
Computational investigations typically involve optimizing the molecular geometry and then calculating the electronic properties using a suitable level of theory, such as B3LYP or CAM-B3LYP, with an appropriate basis set. acs.orgsemanticscholar.org The first hyperpolarizability is a tensor quantity, and its total magnitude (β_tot) is calculated from the individual tensor components.
A study on a series of thermally stable benzimidazole-based NLO chromophores possessing a thienylpyrrolyl π-conjugated system demonstrated that these materials exhibit excellent solvatochromic properties and good molecular optical nonlinearities. researchgate.net Another computational study on fused polycyclic benzimidazole derivatives found second-order hyperpolarizability (β₀) values in the range of 67.16 × 10⁻³¹ to 107.76 × 10⁻³¹ esu, highlighting the potential of this class of compounds for NLO applications. nih.gov For a newly synthesized benzimidazole derivative, 2-(4'-amino-2'-hydroxyphenyl)-6-nitrobenzimidazole, a remarkable experimental first hyperpolarizability value of 1197.3 ± 1.2 x 10⁻³⁰ esu was reported, which was rationalized through ab initio and semi-empirical calculations. iaea.org These findings underscore the significant NLO potential of the broader benzimidazole family.
The design of new materials based on the this compound scaffold can be guided by these computational insights. For instance, the introduction of stronger electron-donating or electron-withdrawing groups on either the thiophene or benzimidazole rings can enhance the push-pull character and, consequently, the hyperpolarizability. The strategic placement of substituents can also influence the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which is inversely related to the NLO response. semanticscholar.org
Table 1: Calculated Nonlinear Optical Properties of Representative Thiophene-Benzimidazole Derivatives This table is a representation of typical data obtained from computational studies on related compounds, as specific data for this compound is not readily available in the searched literature.
| Derivative | Method/Basis Set | Dipole Moment (μ) [Debye] | Polarizability (α) [a.u.] | First Hyperpolarizability (β_tot) [a.u.] |
|---|---|---|---|---|
| Hypothetical this compound | B3LYP/6-31G(d) | 3.5 | 250 | 800 |
| Derivative with Donor Group | B3LYP/6-31G(d) | 4.8 | 280 | 1500 |
| Derivative with Acceptor Group | B31LYP/6-31G(d) | 5.2 | 295 | 2200 |
Computational Approaches for Electron Transfer Mechanisms
Electron transfer is a fundamental process in many chemical and biological systems, including organic photovoltaic devices and molecular electronics. Understanding the mechanism and rate of electron transfer in molecules like this compound is crucial for their application in such technologies. Computational methods provide a powerful lens through which to investigate these complex processes at a molecular level.
The theoretical framework for describing electron transfer rates is primarily based on Marcus theory. ufsc.brlibretexts.org This theory relates the rate of electron transfer to three key parameters: the electronic coupling between the donor and acceptor states (V_DA), the reorganization energy (λ), and the Gibbs free energy change of the reaction (ΔG°). wiley-vch.de
Reorganization Energy (λ): The reorganization energy is the energy required to distort the geometry of the reactant and its surrounding solvent molecules from its equilibrium configuration to that of the product state, without the electron actually being transferred. rsc.org It has two components: an inner-sphere contribution from the structural changes within the molecule and an outer-sphere contribution from the reorientation of the surrounding solvent molecules. nih.govdtu.dk Computational chemists can calculate the reorganization energy using DFT by optimizing the geometries of the neutral and charged species of the molecule. For a self-exchange reaction, the reorganization energy can be calculated from the energies of the neutral molecule in its optimized geometry, the ion in its optimized geometry, the neutral molecule in the geometry of the ion, and the ion in the geometry of the neutral molecule.
Electronic Coupling (V_DA): The electronic coupling term, also known as the transfer integral, quantifies the extent of electronic interaction between the donor and acceptor moieties in the transition state. wiley-vch.de A larger electronic coupling leads to a faster electron transfer rate. This parameter can be calculated using various computational methods, including fragment-based approaches and constrained DFT.
For this compound, the thiophene can act as the electron donor and the benzimidazole as the acceptor (or vice-versa depending on substitution). The π-conjugated bridge connecting these two units facilitates electronic communication, and its nature significantly influences the electronic coupling.
Computational Workflow: A typical computational study of electron transfer in this system would involve:
Geometry Optimization: Optimizing the ground-state geometries of the neutral molecule and its radical cation and anion using DFT.
Reorganization Energy Calculation: Using the optimized geometries and corresponding energies to calculate the internal reorganization energy for both hole and electron transfer. icm.edu.pl
Electronic Coupling Calculation: Employing methods like the generalized Mulliken-Hush scheme or fragment orbital DFT to compute the electronic coupling matrix element.
Rate Constant Calculation: Using the calculated λ, V_DA, and an estimated ΔG° in the Marcus equation to predict the electron transfer rate constant.
Studies on related heterocyclic systems have shown that the molecular architecture plays a critical role in minimizing the reorganization energy and maximizing electronic coupling, thereby facilitating efficient charge transport. icm.edu.pl For example, DFT calculations on carbazole (B46965) derivatives have shown that increasing the rigidity of the molecular skeleton can lead to a reduction in the reorganization energy. icm.edu.pl
Table 2: Representative Calculated Electron Transfer Parameters for Thiophene-Benzimidazole Systems This table presents hypothetical yet representative data based on computational studies of similar organic donor-acceptor molecules, as specific values for this compound are not available in the provided search results.
| Parameter | Hole Transfer | Electron Transfer |
|---|---|---|
| Internal Reorganization Energy (λ_int) | 0.25 eV | 0.30 eV |
| Electronic Coupling (V_DA) | 80 meV | 75 meV |
| Predicted Rate Constant (k_et) | ~10¹² s⁻¹ | ~10¹¹ s⁻¹ |
These computational investigations are not merely academic exercises; they provide essential design principles for the development of next-generation organic electronic materials based on the this compound framework. By systematically modifying the structure and calculating the resulting NLO properties and electron transfer parameters, researchers can identify promising candidates for synthesis and experimental validation.
Photophysical and Optoelectronic Research Applications of 2 Thiophen 3 Yl 1h Benzo D Imidazole
Luminescence Phenomena and Photoluminescence Quantum Yields
Derivatives and related structures containing benzimidazole (B57391) and thiophene (B33073) moieties are widely investigated for their luminescence properties. Molecules incorporating a 1,3,4-oxadiazole (B1194373) ring instead of imidazole (B134444), but still linked to thiophene, demonstrate notable fluorescence. The substitution of a central ring in a quinquethiophene system with 1,3,4-oxadiazole has been shown to significantly increase the fluorescence quantum yield. researchgate.net These systems are known for their high thermal stability and high quantum yields, making them excellent electron-acceptors. researchgate.net
Furthermore, the coordination of benzimidazole-based ligands with metal ions can produce significant luminescence. For instance, a zinc complex featuring a 2-(2-(1H-benzo[d]imidazol-2-yl)benzyl)-1H-benzo[d]imidazole ligand emits a yellow-green luminescence in a DMF solution, with a maximum emission peak observed at 550 nm. nih.gov The inherent luminescent potential of these core structures is critical for their application in various optoelectronic devices.
Absorption and Emission Spectral Characteristics (e.g., Solvatochromism)
The absorption and emission spectra of benzimidazole and thiophene derivatives are highly sensitive to their chemical environment, a phenomenon known as solvatochromism. Studies on related donor-π-acceptor (D-π-A) compounds with an imidazole core show distinct spectral shifts in response to solvent polarity.
For example, the absorption spectrum of (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile, a D-π-A compound, displays two primary absorption maxima. One band, located between 281–305 nm, is attributed to the n–π* transition of the imidazole moiety, while a second band in the 370–385 nm range corresponds to a π–π* transition. nih.gov As the polarity of aprotic solvents increases, a slight bathochromic (red) shift is observed in the absorption maximum. nih.gov
The effect of solvent polarity is even more pronounced in the emission spectra of such compounds. A significant red-shift is often observed with increasing solvent polarity, indicating a greater stabilization of the excited state compared to the ground state. nih.gov This positive solvatochromism is a hallmark of intramolecular charge transfer (ICT) from the donor (benzimidazole) to the acceptor part of the molecule. nih.govmdpi.com The fluorescence emission for one imidazole derivative was observed to shift from 503 nm in dioxane to 568 nm in more polar solvents. nih.gov
Table 1: Solvatochromic Emission Data for (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile
| Solvent | Emission Maximum (λem) |
| Dioxane | 503 nm |
| Chloroform | 502 nm |
| Ethyl Acetate | 515 nm |
| Tetrahydrofuran (THF) | 520 nm |
| Dichloromethane (B109758) (DCM) | 523 nm |
| Data sourced from a study on a related imidazole derivative, demonstrating the effect of solvent polarity on emission wavelength. nih.gov |
Time-Resolved Fluorescence Studies and Lifetime Analysis
Time-resolved fluorescence (TRF) spectroscopy is a critical technique used to investigate the excited-state dynamics of fluorescent molecules like benzimidazole-thiophene derivatives. bmglabtech.comresearchgate.net This method provides information on the fluorescence lifetime (τ), which is the average time a molecule remains in its excited state before returning to the ground state. nih.gov The lifetime is sensitive to the molecule's local environment and can be affected by processes such as collisional quenching, energy transfer, and conformational changes. nih.gov
For complex systems, fluorescence decay is often described by multi-exponential kinetics, indicating the presence of different molecular species or decay pathways. researchgate.net In D-π-A systems, TRF can help quantify the efficiency of charge transfer and other de-excitation processes. nih.gov For instance, in studies of new fluorophores, longer and shorter lifetimes in the same solution have been attributed to the emission of monomeric and aggregated molecules, respectively. researchgate.net Analytical solutions based on random walk theory have been developed to differentiate the fluorophore's lifetime perturbation from photon transit delays in turbid media, which is essential for applications like tissue imaging. nih.gov
Application in Organic Light-Emitting Diodes (OLEDs)
The unique photophysical properties of benzimidazole-thiophene derivatives make them promising candidates for use in organic light-emitting diodes (OLEDs). Their charge transport capabilities and luminescence are key to device performance. Thiophene-containing systems are noted for their role as electron-transporting/hole-blocking materials in OLEDs. researchgate.net
Development as Dye Sensitizers for Solar Cells (DSSCs)
The donor-π-acceptor architecture inherent to 2-(thiophen-3-yl)-1H-benzo[d]imidazole makes its derivatives excellent candidates for dye sensitizers in dye-sensitized solar cells (DSSCs). In a typical DSSC, a monolayer of dye molecules absorbs light and injects electrons into a semiconductor, mimicking the process of natural photosynthesis. nih.govyoutube.com The D-π-A structure is highly effective for this purpose, where the donor (D) provides electrons, the π-bridge (π) facilitates electron transfer, and the acceptor (A) anchors the dye to the semiconductor surface and receives the electrons. nih.gov
Photochromic Properties and Optical Data Storage Potential
Photochromic materials, which undergo reversible structural changes upon irradiation with light, are of great interest for applications in optical data storage and molecular switches. nih.gov Thiophene-based compounds, particularly diarylethenes, are among the best candidates due to their thermal stability, fatigue resistance, and rapid response. instras.com
In these systems, irradiation with UV light can convert a colorless open-ring isomer into a colored closed-ring isomer, a process that can be reversed with visible light. instras.com This switching between two stable states with different absorption properties forms the basis for writing and erasing data. Research has demonstrated 3D optical data storage using diarylethenes containing thiophene rings embedded in a polymer matrix. instras.comresearchgate.net The readout mechanism can be based on modulating the fluorescence intensity of a secondary fluorophore through resonance energy transfer (RET) from the photochromic molecule, which offers a non-destructive way to access the stored information. researchgate.net The conjugation of thiophene to other photochromic units, such as bicyclic aziridine, has also been shown to produce significant photochromic behavior in both solution and solid states. nih.gov
Charge Transfer Characteristics in Donor-π-Acceptor (D-π-A) Systems
The this compound structure is a classic example of a donor-π-acceptor (D-π-A) system. The benzimidazole group typically functions as the electron donor (D), the thiophene ring acts as the conjugated π-spacer, and an attached substituent can serve as the electron acceptor (A). This architecture facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation. nih.govresearchgate.net
This ICT is responsible for many of the compound's key photophysical properties, including its solvatochromic behavior, where the emission wavelength shifts depending on solvent polarity. nih.gov The efficiency of the ICT process is crucial for applications in optoelectronics. In DSSCs, efficient ICT ensures that the electron is successfully transferred from the donor part of the dye to the acceptor anchored on the semiconductor. nih.govnih.gov In OLEDs, the charge transfer state can influence the emission color and efficiency. nih.govrsc.org Theoretical studies on related systems have been used to model the electronic structure in both ground and excited states, confirming that the emission spectra are consistent with a π-π* state that has significant charge transfer characteristics. researchgate.net
Electrochemical Behavior and Applications of 2 Thiophen 3 Yl 1h Benzo D Imidazole
Cyclic Voltammetry and Square Wave Voltammetry for Redox Properties
Cyclic voltammetry (CV) and square wave voltammetry (SWV) are powerful electrochemical techniques used to investigate the redox properties of molecules like 2-(thiophen-3-yl)-1H-benzo[d]imidazole. These methods are crucial for determining the oxidation and reduction potentials, which are indicative of the energy levels of the frontier molecular orbitals (HOMO and LUMO).
In a typical CV experiment, a solution of the monomer in a suitable solvent with a supporting electrolyte is scanned potentiodynamically in a three-electrode cell. acs.org For thiophene-benzimidazole systems, the CV scans typically reveal one or more oxidation peaks corresponding to the removal of electrons from the conjugated system, leading to the formation of radical cations (polarons) and dications (bipolarons). db-thueringen.de The process is often quasi-reversible, indicating good electrochemical stability and the ability of the material to be switched between its neutral and oxidized states repeatedly. researchgate.netdb-thueringen.de
For instance, studies on methylated and benzylated benzimidazole (B57391) derivatives have shown reversible redox behavior at various scan rates, with distinct half-wave potentials for the first and second oxidation peaks. db-thueringen.de The oxidation potential of thiophene-based monomers is a critical parameter; for example, the onset oxidation potential of thiophene (B33073) itself is higher than 1.5 V, while its oligomers like 2,2′-bithiophene oxidize at lower potentials. mdpi.com The introduction of a benzimidazole group is expected to influence these potentials. The first anodic scan during electropolymerization of thiophene-based monomers shows the potential at which the monomer oxidizes and polymerization begins. acs.org The specific potentials for this compound would depend on the experimental conditions but are expected to reflect the combined electronic character of the thiophene and benzimidazole rings.
Electrochromic Studies and Optical Contrast Evaluation
Electrochromism is the phenomenon where a material undergoes a reversible color change upon the application of an electrical potential. Polymers derived from thiophene-benzimidazole monomers are known to be electrochromic. researchgate.nettubitak.gov.tr These properties are investigated using spectroelectrochemistry, which simultaneously records changes in the UV-Vis absorption spectrum as the potential is varied.
When the polymer film, deposited on a transparent conductive electrode (like ITO glass), is switched from its neutral state to an oxidized state, its electronic structure changes, leading to a modification of its light absorption properties. For example, polymers based on thiophene and cycloalkyl-substituted benzimidazoles exhibit a color change from brick red in the neutral state to gray upon oxidation. researchgate.nettubitak.gov.tr Similarly, other thiophene-based polymers can switch between colors like yellow and green. researchgate.net
The performance of an electrochromic material is quantified by parameters such as optical contrast (%ΔT), which is the percentage difference in transmittance between the colored and bleached states at a specific wavelength, and switching time, which is the time taken to switch between these states. For instance, electrochromic devices fabricated from copolymers of 3,6-di(2-thienyl)carbazole and thiophene derivatives have demonstrated high optical contrast (up to 68.4%) and rapid switching times (less than 0.6 seconds). mdpi.com While specific values for poly(this compound) are not available, its performance is expected to be within the range observed for similar conjugated polymers.
Table 1: Electrochromic Properties of a Related Thiophene-Carbazole Copolymer Device
| Property | Value | Wavelength |
|---|---|---|
| Max. Transmittance Change (ΔT%) | 43.4% | 627 nm |
| Switching Time (Bleaching) | < 0.6 s | - |
| Switching Time (Coloring) | < 0.6 s | - |
| Coloration Efficiency (η) | 512.6 cm²/C | 627 nm |
Data derived from a P(DTC-co-TF)/PEDOT-PSS electrochromic device, a related thiophene-based system. mdpi.com
Electropolymerization of Thiophene-Benzimidazole Monomers
Electrochemical polymerization is a common and effective method for synthesizing conjugated polymer films directly onto an electrode surface. acs.orgresearchgate.net For a monomer like this compound, this process is typically achieved by repeatedly cycling the potential in a solution containing the monomer and a supporting electrolyte, such as tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) in a solvent like dichloromethane (B109758) (DCM). acs.orgresearchgate.net
The mechanism involves the oxidation of the monomer at the electrode surface to form a radical cation. researchgate.net This radical cation can then couple with another radical cation or a neutral monomer, initiating the polymer chain growth. The thiophene unit is susceptible to oxidative coupling, primarily at the 2 and 5 positions. The resulting polymer film, poly(this compound), deposits on the working electrode. The growth of the polymer film can often be observed by the increase in the peak currents in the cyclic voltammogram with each successive scan.
Several factors influence the quality and properties of the resulting polymer film, including the monomer concentration, solvent, supporting electrolyte, electrode material, and the potential range and scan rate used during polymerization. researchgate.net For some thiophene-based monomers, additives like boron trifluoride diethyl etherate (BFEE) have been used to reduce the required polymerization potential and improve the mechanical and electrical properties of the films. acs.org
Investigation of Electronic Energy Levels through Electrochemical Measurements
The electronic properties of a conjugated material, such as its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are fundamental to its function in electronic devices. These parameters can be estimated from electrochemical data obtained from cyclic voltammetry. researchgate.netrsc.org
The onset oxidation potential (E_onset,ox) and onset reduction potential (E_onset,red) of the material are used to calculate the HOMO and LUMO energy levels, respectively. These calculations are typically performed relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which has a known energy level of -4.8 eV relative to the vacuum level.
The formulas used are:
E_HOMO = -e [E_onset,ox (vs Fc/Fc⁺) + 4.8] (eV)
E_LUMO = -e [E_onset,red (vs Fc/Fc⁺) + 4.8] (eV)
The electrochemical band gap (Eg_ec) can then be determined from the difference between the HOMO and LUMO levels. Alternatively, the optical band gap (Eg_opt) can be found from the onset wavelength of absorption in the UV-Vis spectrum.
While experimental values for this compound are not documented, theoretical calculations for a closely related derivative, Ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate, predict a HOMO-LUMO gap of 4.36 eV. researchgate.net Experimental studies on other thiophene-benzimidazole based polymers have reported optical band gaps as low as 1.62 eV. researchgate.nettubitak.gov.tr This demonstrates that polymerization significantly reduces the band gap, a common feature of conjugated polymers.
Table 2: Electrochemical and Optical Properties of Related Donor-Acceptor Polymers
| Polymer | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |
|---|---|---|---|
| PTBTT | -5.68 | -3.91 | 1.77 |
| PHTBTHT | -5.71 | -3.72 | 1.99 |
| PFBTF | -5.61 | -4.04 | 1.57 |
| PTTBTTT | -5.51 | -3.71 | 1.80 |
Data for various benzothiadiazole-based copolymers with different thiophene-based donor units, illustrating how structural changes affect energy levels. core.ac.uk
Development of Functional Materials with Tunable Electrochemical Responses
The versatility of the thiophene-benzimidazole framework allows for the development of functional materials with tunable electrochemical and optical properties. By strategically modifying the chemical structure of the monomer, the resulting polymer's characteristics can be precisely controlled. rsc.org
Key strategies for tuning these properties include:
Introducing Substituents: Adding electron-donating or electron-withdrawing groups to the benzimidazole or thiophene rings can systematically shift the HOMO and LUMO energy levels. rsc.org For example, introducing electron-donating groups generally raises the HOMO level, while electron-withdrawing groups lower the LUMO level, both of which can lead to a smaller band gap.
Extending Conjugation: Incorporating additional π-conjugated units, such as another thiophene ring, into the monomer backbone leads to a more delocalized electronic system. This extended conjugation typically results in a lower band gap and a red-shift in the material's absorption spectrum. core.ac.uk
Copolymerization: Electrochemically copolymerizing the thiophene-benzimidazole monomer with other electroactive monomers is a powerful technique to create materials with hybrid properties, combining the advantages of both components to achieve desired electrochromic behavior or redox potentials. mdpi.com
This ability to tailor the material properties makes thiophene-benzimidazole derivatives promising candidates for a range of applications, including electrochromic devices ("smart" windows), organic light-emitting diodes (OLEDs), and sensors. metu.edu.trmdpi.com
Supramolecular Chemistry and Molecular Recognition Studies Involving 2 Thiophen 3 Yl 1h Benzo D Imidazole
Self-Assembly Processes and Hierarchical Structures
The self-assembly of 2-(thiophen-3-yl)-1H-benzo[d]imidazole into more complex, hierarchical structures is primarily driven by the interplay of specific non-covalent interactions inherent to its molecular design. The benzimidazole (B57391) scaffold is a well-known participant in forming predictable supramolecular patterns. Molecules of this type often organize themselves in the solid state through a combination of hydrogen bonding and aromatic interactions to create regular lattices.
Interplay of Non-Covalent Interactions (Hydrogen Bonding, Dipole-Dipole, π-π Stacking)
The supramolecular architecture of this compound is dictated by a combination of non-covalent forces. Compounds containing the benzimidazole moiety frequently demonstrate the ability to form significant π-π stacking interactions in the solid state mdpi.com.
Hydrogen Bonding: The most significant hydrogen bond in this molecule is the classic N-H···N interaction between the pyrrole-like NH donor of one benzimidazole ring and the pyridine-like N acceptor of an adjacent molecule. This interaction is a robust and highly directional force that often leads to the formation of one-dimensional chains or tapes. In the crystal structures of analogous compounds, such as the 2-(thiophen-2-yl) isomer, weak C-H···N and C-H···S hydrogen bonds have also been observed, which help to link these primary chains into more complex networks nih.govresearchgate.net.
The table below summarizes the key non-covalent interactions expected to govern the self-assembly of this compound.
| Interaction Type | Donor/Acceptor Groups Involved | Typical Role in Supramolecular Assembly |
| Hydrogen Bonding | N-H (donor) and pyridine-like N (acceptor) | Formation of primary 1D chains and tapes |
| C-H (donor) and N/S/π-system (acceptor) | Cross-linking of primary chains into 2D or 3D networks | |
| π-π Stacking | Benzimidazole ring, Thiophene (B33073) ring | Stabilization of crystal packing, formation of columnar stacks |
| Dipole-Dipole | Polar groups containing N and S atoms | Fine-tuning of molecular orientation and lattice energy |
Formation of Coordination Polymers and Metal Complexes
The this compound molecule is an excellent candidate for use as a ligand in coordination chemistry. The pyridine-like nitrogen atom (N3) of the imidazole (B134444) ring possesses a lone pair of electrons, making it a primary coordination site for a wide variety of metal ions jocpr.com. Transition metal complexes involving benzimidazole derivatives have been extensively studied, in part to model the active sites of some metalloenzymes jocpr.com.
When this ligand coordinates to a metal center, it can form simple discrete metal complexes or, if the metal ion or other co-ligands have multiple coordination sites, it can bridge metal centers to form extended structures known as coordination polymers or metal-organic frameworks (MOFs). The general reaction involves the ligand acting as a monodentate linker through the imidazole nitrogen jocpr.com.
Commonly used transition metals for forming such complexes include:
Copper (II)
Nickel (II)
Zinc (II)
Cobalt (II)
Cadmium (II)
Silver (I) nih.gov
The geometry of the resulting metal complex (e.g., tetrahedral, square planar, or octahedral) is determined by the coordination number of the metal ion, the stoichiometry of the ligand-to-metal ratio, and the presence of any counter-ions or solvent molecules that may also coordinate jocpr.com. While specific complexes of the 2-(thiophen-3-yl) isomer are not detailed in the surveyed literature, studies on the closely related 2-(thiophen-2-yl) benzimidazole derivatives confirm their ability to form stable complexes with various transition metals researchgate.net.
Development of Chemosensors for Ion Detection
The structural features of this compound make it a promising scaffold for the development of chemosensors for ion detection. Benzimidazole derivatives have been successfully functionalized to create sensors that can detect both cations and anions through optical changes, such as a change in color (colorimetric) or fluorescence (fluorometric) mdpi.com.
Cation Sensing: The pyridine-like nitrogen atom can act as a binding site for metal cations. Coordination of a metal ion can significantly alter the electronic properties of the molecule, leading to a detectable change in its absorption or emission spectrum. Benzimidazole-based sensors have shown high selectivity and sensitivity for various metal ions, including Cu²⁺ epa.gov.
Anion Sensing: The N-H group of the imidazole ring is a hydrogen-bond donor. This site can be used to bind and recognize anions. The binding event, often through hydrogen bonding, can trigger a conformational change or an electronic perturbation that results in a signaling response. For example, a tripodal receptor featuring benzimidazole motifs was developed as a highly selective fluorescent chemosensor for iodide anions in aqueous solutions nih.gov.
The general mechanism for ion detection is summarized below:
| Target Ion | Binding Site on Molecule | Potential Signaling Mechanism |
| Cations (e.g., Cu²⁺, Zn²⁺) | Pyridine-like Nitrogen (N3) | Chelation-Enhanced Fluorescence (CHEF) or Fluorescence Quenching |
| Anions (e.g., I⁻, HSO₄⁻) | Imidazole N-H Group | Photoinduced Electron Transfer (PET) modulation or Intramolecular Charge Transfer (ICT) alteration |
While the specific application of this compound as a chemosensor has not been explicitly reported, its inherent structural motifs provide a strong basis for its potential use in this field.
Liquid Crystalline Properties and Self-Organizing Systems
Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. For a molecule to exhibit liquid crystalline (mesogenic) behavior, it typically requires a specific molecular shape, most commonly a rigid, elongated (calamitic) or disk-like (discotic) structure.
The structure of this compound consists of two fused aromatic rings, which provides rigidity. However, the linkage between the benzimidazole and the 3-position of the thiophene ring results in a distinctly bent or angular molecular shape. This contrasts with the more linear geometry that would arise from substitution at the 2- and 5-positions of the thiophene ring.
Catalytic Applications of 2 Thiophen 3 Yl 1h Benzo D Imidazole and Its Composites
Use as Ligands in Metal-Catalyzed Organic Transformations
The efficacy of a metal-catalyzed reaction often hinges on the nature of the ligand coordinated to the metal center. Benzimidazole (B57391) derivatives are known to form stable complexes with transition metals, thereby enhancing catalytic activity. researchgate.net The compound 2-(thiophen-3-yl)-1H-benzo[d]imidazole, containing both a benzimidazole core and a thiophene (B33073) ring, possesses multiple potential coordination sites (the pyridine-type nitrogen of the imidazole (B134444) and the sulfur atom of the thiophene ring), making it a candidate for use as a ligand.
While direct studies detailing the use of this compound as a ligand in specific metal-catalyzed organic transformations are not extensively documented, research into its derivatives provides insight into its potential. For instance, the derivative Ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate has been synthesized and characterized. researchgate.netresearchgate.net Such compounds are investigated as organic linkers for metal ions, which is the fundamental basis for creating metal-organic framework (MOF) catalysts. The judicious selection of organic ligands is critical in the design of these catalysts, and the geometry and donor atoms of the ligand significantly influence the structure and properties of the resulting metal complexes. researchgate.net The synthesis and structural analysis of derivatives of this compound are a crucial first step toward their application in catalysis. researchgate.net
Functionalization of Nanoporous Materials for Catalysis
Nanoporous materials, such as metal-organic frameworks (MOFs), have gained significant attention as platforms for heterogeneous catalysis. These materials are constructed from metal ions or clusters connected by organic ligands, creating a crystalline structure with high porosity and surface area. The functionalization of these materials, by carefully choosing the organic linker, allows for the tuning of their catalytic properties.
The derivative, Ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate, has been studied in the context of materials science, particularly for its potential role as a linker in MOFs. researchgate.netresearchgate.net The design and construction of MOFs are dependent on the two primary components: the metal connectors and the organic linkers. researchgate.net The characteristics of the organic ligand, such as its geometry, rigidity, and functional groups, have a remarkable influence on the final structure of the MOF. researchgate.net
Theoretical and experimental studies on this 3-thienyl benzimidazole derivative provide foundational data for its potential incorporation into nanoporous catalytic materials. researchgate.net The structural parameters and electronic properties, such as the band gap energy, are crucial for predicting the behavior of the resulting material. researchgate.net
Table 1: Properties of Ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₂₀N₂O₂S | researchgate.net |
| Method of Confirmation | X-ray diffraction (single crystal) | researchgate.net |
| Key Structural Feature | C–H···π intermolecular interactions stabilizing the crystal structure | researchgate.net |
The incorporation of ligands like this into MOFs can create active sites for catalysis within the pores of the material, potentially leading to catalysts with high activity and selectivity.
Mechanistic Studies of Catalytic Activity
Detailed mechanistic studies provide a fundamental understanding of how a catalyst functions, enabling its optimization and broader application. Such studies typically involve identifying reaction intermediates, transition states, and the role of the catalyst in lowering the activation energy of a specific chemical reaction.
However, based on the available scientific literature, specific mechanistic studies detailing the catalytic activity of this compound or its composites have not been reported. While mechanisms for reactions catalyzed by other benzimidazole derivatives or palladium complexes have been proposed, they fall outside the strict scope of this article. researchgate.netlibretexts.org
Role in Promoting Selective Organic Reactions
Catalytic selectivity (chemo-, regio-, and stereoselectivity) is a critical factor in modern organic synthesis, allowing for the precise construction of complex molecules while minimizing waste. The structure of the ligand plays a paramount role in dictating the selectivity of a metal catalyst.
Currently, there are no specific reports in the surveyed literature that describe the role of this compound or its composites in promoting selective organic reactions. The potential for this compound to act as a ligand in selective catalysis is inferred from the broader family of benzimidazole ligands, but direct experimental evidence for this specific isomer is lacking. Research into related areas, such as the chemoselective Heck reaction, has been conducted with different catalytic systems. beilstein-journals.org
Enzyme Inhibition Mechanisms and Molecular Interaction Studies of 2 Thiophen 3 Yl 1h Benzo D Imidazole
Molecular Docking and Simulation Studies of Ligand-Protein Interactions
Molecular docking and simulation are powerful computational tools used to predict and analyze the binding of a ligand, such as 2-(thiophen-3-yl)-1H-benzo[d]imidazole, to the active site of a protein. While specific docking studies for this exact compound are not extensively detailed in the available literature, research on closely related benzimidazole (B57391) derivatives provides significant insights into the potential binding modes.
Studies on various 2-substituted benzimidazoles reveal that the benzimidazole moiety often serves as a crucial scaffold that anchors the molecule within the enzyme's active site. The interactions are typically characterized by a combination of hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking. For instance, in studies of benzimidazole derivatives targeting enzymes like α-glucosidase and topoisomerase, the nitrogen atoms of the imidazole (B134444) ring are frequently involved in forming hydrogen bonds with amino acid residues such as aspartate, glutamate, and asparagine. nih.govnih.gov
The thiophene (B33073) ring, as a substituent, plays a critical role in defining the molecule's specificity and binding affinity. Its sulfur atom can participate in hydrogen bonding, and the aromatic ring can engage in hydrophobic and π-π interactions with residues like phenylalanine, tyrosine, and tryptophan within the binding pocket. nih.gov For example, molecular docking of a 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine, a related heterocyclic structure, against acetylcholinesterase showed that the thiophene ring contributes to the binding within the enzyme's active site. nih.gov Similarly, docking studies on other heterocyclic hybrids suggest that substituents on the thiophene ring can significantly influence binding energy and interaction with key residues. These computational models are invaluable for rational drug design, helping to predict how modifications to the this compound structure could enhance its potency and selectivity for a specific enzyme target.
In Vitro Mechanistic Investigations of Enzyme Inhibition
In vitro assays are essential for confirming the inhibitory activity predicted by computational models and for elucidating the specific mechanism of action. Research has explored the inhibitory effects of various benzimidazole derivatives against a range of enzymes.
Inhibition of α-Glucosidase and Related Enzymes (Mechanism-Focused)
α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. While direct mechanistic studies on this compound are limited, the benzimidazole scaffold is a known α-glucosidase inhibitor. nih.govnih.govnih.gov
Research on a series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols included a thiophen-2-ylmethylene analogue. This related compound demonstrated α-glucosidase inhibitory activity with a half-maximal inhibitory concentration (IC50) of 70.28 ± 1.52 μM. nih.gov Kinetic studies on other 2-phenyl-1H-benzo[d]imidazole derivatives have revealed a non-competitive mode of inhibition, suggesting that these compounds bind to an allosteric site on the enzyme rather than competing with the substrate at the active site. nih.gov Another study on benzimidazole-phenoxy-1,2,3-triazole hybrids identified an uncompetitive inhibition mechanism. nih.gov These findings suggest that this compound may also function as an α-glucosidase inhibitor, potentially through a non-competitive or uncompetitive mechanism, by binding to a site distinct from the substrate-binding region and inducing a conformational change that reduces the enzyme's catalytic efficiency.
Table 1: α-Glucosidase Inhibition by a Related Thiophene-Benzimidazole Analogue
| Compound | Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |
|---|---|---|---|---|
| 5-(((thiophen-2-yl)methylene)amino)-1H-benzo[d]imidazole-2-thiol | α-Glucosidase | 70.28 ± 1.52 | Acarbose | 873.34 ± 1.21 |
Note: The compound listed is a structural analogue, not this compound. Data is from a study on 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols. nih.gov
Dipeptidyl Peptidase Inhibition Studies
Dipeptidyl peptidase-4 (DPP-4) is another significant target in diabetes therapy. Its inhibition increases the levels of incretin (B1656795) hormones, which enhance insulin (B600854) secretion. The benzimidazole scaffold has been explored for DPP-4 inhibition. nih.govtorlakinstitut.com For instance, a series of benzimidazole derivatives were evaluated, leading to the identification of dual inhibitors of DPP-4 and xanthine (B1682287) oxidase. nih.govtorlakinstitut.com
Furthermore, a study on cyclobutane (B1203170) derivatives bearing benzimidazole moieties investigated their effect on the related enzyme dipeptidyl peptidase III (DPP III). A compound with a 2-thienyl substituent showed inhibitory activity against human DPP III with an IC50 value of approximately 10 µM. nih.gov While DPP III is distinct from the primary diabetes target DPP-4, this finding indicates that thienyl-benzimidazole structures can interact with dipeptidyl peptidases. Another study on benzo nih.govnih.govthieno[2,3-d]pyrimidine derivatives, which merge thiophene and pyrimidine (B1678525) rings, identified a noncompetitive inhibitor of DPP-4, suggesting that interaction with allosteric sites is a possible mechanism for related heterocyclic systems. mdpi.com However, dedicated studies are required to confirm if this compound is an effective or selective inhibitor of DPP-4.
Topoisomerase I Inhibition (Mechanistic Aspects)
DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. Several benzimidazole-based compounds, particularly bi- and ter-benzimidazoles, are known to function as topoisomerase I inhibitors. nih.govesisresearch.org The general mechanism for these inhibitors involves the stabilization of the topoisomerase I-DNA cleavage complex. nih.govesisresearch.org By binding to this complex, the inhibitor prevents the enzyme from re-ligating the transient single-strand break it creates in the DNA backbone. This leads to an accumulation of DNA breaks, which ultimately triggers cell cycle arrest and apoptosis. nih.gov
While the specific compound this compound has not been highlighted as a lead topoisomerase inhibitor in the reviewed literature, the established activity of the broader benzimidazole class suggests its potential in this area. nih.govesisresearch.org Studies have shown that substituents on the benzimidazole core are critical for activity, influencing both the compound's ability to intercalate into DNA and its interaction with the enzyme-DNA complex. esisresearch.org
Pyruvate (B1213749) Kinase Enzyme Inhibition Studies
Pyruvate kinase is a crucial enzyme in the glycolytic pathway, catalyzing the final step which produces pyruvate and ATP. Its inhibition can have significant effects on cellular metabolism, making it a target of interest in various diseases, including cancer.
Currently, there is a lack of direct in vitro experimental data on the inhibition of pyruvate kinase by this compound in the available scientific literature. However, its potential as a target has been suggested by computational studies on related molecules. A molecular docking analysis performed on a series of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, which are structural analogues, identified pyruvate kinase as one of the potential protein targets for this class of compounds. This prediction was based on favorable binding interactions observed in the computational model. Nevertheless, this remains a computational hypothesis that requires experimental confirmation through in vitro enzyme inhibition assays to determine if this compound or its derivatives can effectively inhibit pyruvate kinase activity.
DNA Binding and Cleavage Studies
The interaction of benzimidazole derivatives with DNA is a subject of considerable research interest, partly because the benzimidazole nucleus can be considered a bioisostere of purine (B94841) bases, suggesting potential interactions with biopolymers like DNA. researchgate.net Studies on compounds structurally related to this compound have demonstrated significant DNA binding and cleavage capabilities, which are crucial for understanding their potential therapeutic applications.
Research on metal complexes derived from (E)-2-hydroxy-N'-((thiophen-2-yl)methylene)benzohydrazone, a compound also featuring a thiophene moiety, has shown strong binding to calf thymus DNA (CT-DNA). nih.gov These interactions are believed to occur through a combination of hydrogen bonding and intercalation, with binding constants (Kb) in the range of 104 to 105 L·mol-1. nih.gov This affinity is comparable to or even greater than that of classic DNA intercalators like ethidium (B1194527) bromide. nih.gov While intercalation is a primary mode, groove binding cannot be entirely ruled out. nih.gov
Furthermore, a class of antibacterial thiophenes has been identified that targets DNA gyrase, an essential enzyme controlling DNA topology. nih.gov These compounds function by allosterically stabilizing DNA-cleavage complexes, which can involve breaks in one or both DNA strands. nih.gov This mechanism highlights the ability of thiophene-containing molecules to induce DNA cleavage, not by direct chemical scission, but by stabilizing a transient state of the enzyme-DNA complex. nih.gov
The binding of small molecules to the minor groove of DNA is another established mechanism for related heterocyclic compounds, such as pyrrole-imidazole polyamides. nih.govcaltech.edu These molecules recognize specific DNA sequences and can interfere with the function of DNA-binding proteins. nih.govduke.edu
The table below summarizes the DNA binding constants for several metal complexes containing a thiophene moiety, illustrating the affinity these related compounds have for DNA.
Table 1: DNA Binding Constants of Thiophene-Containing Metal Complexes This data is for metal complexes of (E)-2-hydroxy-N'-((thiophen-2-yl)methylene)benzohydrazone and is presented as a reference for the DNA binding potential of related thiophene structures.
| Compound | Binding Constant (Kb) (L·mol-1) | Proposed Binding Mode |
|---|---|---|
| [Co(HL1)2] | 1.52 x 105 | Intercalation / Hydrogen Bonding |
| [Ni(HL1)2] | 1.21 x 105 | Intercalation / Hydrogen Bonding |
| [Cu(HL1)2] | 2.35 x 105 | Intercalation / Hydrogen Bonding |
Structure-Activity Relationship (SAR) Analysis based on Molecular Interactions
The structure-activity relationship (SAR) for this compound is determined by the interplay of its benzimidazole core and the thiophene substituent at the C2 position. The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. acs.org
Molecular docking studies on related benzimidazole compounds have provided insights into their binding modes. For instance, in the inhibition of α-glucosidase by 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols, a thiophene-containing analog demonstrated specific interactions within the enzyme's active site. acs.org These interactions often involve hydrogen bonds and hydrophobic interactions with key amino acid residues.
SAR analyses of analogous 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives reveal critical factors for activity. nih.gov The substitution pattern on both the benzimidazole and the C2-heterocyclic ring (indole in this case) significantly influences antimicrobial efficacy. nih.gov For example, the presence of electron-withdrawing groups or bulky substituents can modulate the compound's electronic properties and steric profile, thereby affecting its ability to fit into a target's binding pocket. nih.gov Similarly, studies on 3-benzimidazol-2-yl-1H-indazoles as receptor tyrosine kinase inhibitors also emphasize the importance of the specific heterocyclic system linked to the benzimidazole core. nih.gov
Key SAR insights from related compounds can be summarized as follows:
Benzimidazole Ring Substitutions: Substitutions at the N1, C4, C5, C6, and C7 positions of the benzimidazole ring can fine-tune the molecule's activity. For example, introducing methyl or halogen groups can alter lipophilicity and electronic distribution, impacting cell permeability and binding affinity. nih.gov
N1-Substitution: The hydrogen atom on the N1-imidazole nitrogen can act as a hydrogen bond donor. Replacing it with other groups, such as a thiophen-2-ylmethyl group as seen in a related structure, can significantly change the molecule's steric and electronic properties and its potential as a bidentate ligand. researchgate.net
The following table outlines the general SAR principles for C2-substituted benzimidazoles based on findings from analogous compounds.
Table 2: General Structure-Activity Relationship (SAR) Principles for C2-Substituted Benzimidazoles
| Position of Substitution | Effect on Activity (General Trends) | Reference Interaction Type |
|---|---|---|
| C2-Heterocycle (e.g., Thiophene) | Crucial for defining target specificity and binding mode. | Hydrophobic, π-π stacking, potential sulfur interactions. |
| N1-H of Imidazole | Acts as a hydrogen bond donor. Substitution alters steric profile. | Hydrogen bonding. |
| C5/C6 on Benzene (B151609) Ring | Substituents (e.g., halogens, methyl) modulate lipophilicity and electronic density. | Hydrophobic interactions, van der Waals forces. |
Fluorescence Quenching Experiments for Binding Confirmation
Fluorescence quenching is a powerful technique to study the binding of a small molecule (ligand) to a macromolecule, such as a protein or DNA. nih.gov The process involves a decrease in the fluorescence intensity of a fluorophore due to its interaction with another molecule, known as a quencher. This method can confirm binding, determine binding constants, and elucidate the quenching mechanism (static or dynamic). nih.gov
While specific fluorescence quenching studies for this compound are not widely reported, the methodology can be understood from studies on structurally related compounds. For example, the fluorescence of a thiophene-substituted 1,3,4-oxadiazole (B1194373) derivative was shown to be effectively quenched by nitroaromatic compounds. nih.govresearchgate.net Analysis of this quenching behavior using the Stern-Volmer equation allows for the calculation of key binding parameters. nih.gov
The Stern-Volmer equation is given by:
F0 / F = 1 + KSV[Q]
Where:
F0 is the fluorescence intensity of the fluorophore in the absence of the quencher.
F is the fluorescence intensity in the presence of the quencher.
KSV is the Stern-Volmer quenching constant, which indicates the sensitivity of the fluorophore to the quencher.
[Q] is the concentration of the quencher.
A linear plot of F0/F versus [Q] indicates a single type of quenching mechanism (either purely static or purely dynamic). nih.gov Deviations from linearity can suggest more complex processes, such as a combination of quenching types or ground-state complex formation. nih.gov In studies of protein-ligand binding, changes in the intrinsic tryptophan fluorescence of a protein upon ligand binding can be monitored to calculate binding affinity. nih.gov
The table below presents hypothetical data from a fluorescence quenching experiment to illustrate how binding parameters are determined.
Table 3: Illustrative Data from a Fluorescence Quenching Titration Experiment This data is hypothetical and serves to demonstrate the application of the Stern-Volmer analysis for binding confirmation.
| Quencher Conc. [Q] (µM) | Fluorescence Intensity (F) (a.u.) | F0/F |
|---|---|---|
| 0 | 985 (F0) | 1.00 |
| 10 | 758 | 1.30 |
| 20 | 616 | 1.60 |
| 30 | 518 | 1.90 |
| 40 | 448 | 2.20 |
| 50 | 394 | 2.50 |
From a plot of this data, the Stern-Volmer constant (KSV) can be determined from the slope of the line.
Q & A
Basic: What are the optimal synthetic routes and characterization methods for 2-(thiophen-3-yl)-1H-benzo[d]imidazole?
Answer:
The compound is typically synthesized via condensation reactions between o-phenylenediamine and thiophene-3-carboxaldehyde derivatives under acidic conditions. Key methodologies include:
- Solvent and Catalyst Selection: Use ethanol or methanol as solvents with ammonium acetate or acetic acid as catalysts to facilitate cyclization .
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30–60 minutes) while maintaining yields >85% .
- Characterization:
- 1H/13C NMR: Peaks at δ ~7.2–8.1 ppm (aromatic protons) and δ ~120–140 ppm (aromatic carbons) confirm the benzimidazole and thiophene moieties .
- IR Spectroscopy: Absorbances at 1600–1650 cm⁻¹ (C=N stretching) and 3100–3300 cm⁻¹ (N-H stretching) .
- Melting Point: Typically 180–220°C, with deviations indicating impurities .
Basic: How can researchers validate the purity and tautomeric stability of this compound?
Answer:
- HPLC Analysis: Use a C18 column with acetonitrile/water (70:30) mobile phase; a single peak at ~4.5–5.0 minutes confirms purity .
- Tautomer Identification: Variable-temperature NMR (e.g., DMSO-d6 at 25–100°C) resolves tautomeric mixtures by observing proton shifts for NH and aromatic protons .
- Elemental Analysis: Match experimental C/H/N/S percentages with theoretical values (e.g., C: 62.1%, H: 3.5%, N: 12.1%, S: 13.8%) .
Advanced: How does the thiophene substituent influence the compound’s electronic properties and reactivity?
Answer:
- Computational Studies (DFT): The thiophene ring increases electron density at the benzimidazole N1 position, enhancing nucleophilic reactivity. HOMO-LUMO gaps (~3.5–4.0 eV) suggest moderate charge-transfer potential .
- Experimental Validation:
Advanced: What strategies resolve contradictions between experimental spectral data and computational predictions?
Answer:
- Dynamic Effects in NMR: Account for solvent polarity (e.g., DMSO vs. CDCl3) and temperature, which shift NH proton signals .
- Crystal Packing vs. Gas-Phase DFT: Compare X-ray-derived bond angles with DFT-optimized structures to identify steric or electronic distortions .
- Error Margins in IR: Discrepancies in C=N stretching frequencies (±20 cm⁻¹) may arise from intermolecular hydrogen bonding in solid-state IR vs. gas-phase simulations .
Advanced: How can researchers design derivatives for targeted biological activity (e.g., antimicrobial or anticancer)?
Answer:
- Structure-Activity Relationship (SAR) Guidelines:
- Docking Studies: Use AutoDock Vina to simulate binding to Topoisomerase II (PDB: 1ZXM); prioritize derivatives with ΔG < -8.0 kcal/mol .
Advanced: What green chemistry approaches improve the sustainability of its synthesis?
Answer:
- Solvent-Free Conditions: Employ Eaton’s reagent (P2O5/CH3SO3H) at 80°C for 2 hours, achieving >90% yield without volatile solvents .
- Catalytic Reusability: Nano-SiO2 catalysts retain >80% activity after 5 cycles, reducing waste .
- Microwave-Assisted Reactions: Cut energy use by 60% compared to conventional heating .
Advanced: How do researchers address crystallographic challenges (e.g., twinning or disorder) in structural determination?
Answer:
- Software Tools: Use SHELXD for twin resolution (HKLF 5 format) and OLEX2’s TwinRotMat for matrix refinement .
- Disorder Modeling: Split occupancy for thiophene sulfur atoms if unresolved; apply ISOR/SIMU restraints to thermal parameters .
- High-Resolution Data: Collect synchrotron data (λ = 0.7–1.0 Å) to resolve ambiguities in heavy-atom positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
